(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Description
The compound (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, commonly known as ICI 182,780 (Fulvestrant), is a steroidal antiestrogen and selective estrogen receptor (ER) antagonist. It is structurally derived from 17β-estradiol (E2) but modified with a 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl side chain at position 7 and a hydroxyl group at position 3 . This substitution confers pure antagonistic activity by inducing ER degradation and blocking coactivator recruitment . Its molecular mass is 606.777 g/mol, significantly larger than endogenous estrogens due to the fluorinated alkylsulfinyl substituent .
Properties
Molecular Formula |
C32H47F5O3S |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28?,29?,30-,41?/m0/s1 |
InChI Key |
VWUXBMIQPBEWFH-NTUYIZNZSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization
A Lewis acid-catalyzed Diels-Alder reaction between 1,2-dihydro-1-methoxy-4-vinylnaphthalene and α-heterosubstituted cyclopentenones provides rapid access to the cyclopenta[a]phenanthrene framework. Titanium(IV) chloride or boron trifluoride etherate catalyzes the [4+2] cycloaddition at −78°C to 0°C, achieving 68–72% yields while preserving stereochemical integrity at the nascent chiral centers.
Stereoselective Hydrogenation
Selective hydrogenation of the C11–C12 double bond using Adams' catalyst (PtO₂) in acetic acid at 40–50 psi H₂ pressure establishes the trans-decalin configuration. This step requires careful monitoring to avoid over-reduction of aromatic rings, typically completing within 6–8 hours with >95% conversion.
Sulfoxide Side Chain Installation
The 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl substituent at C7 introduces both fluorophilic character and chiral sulfoxide functionality. Synthesis involves:
Thiol-Ene Coupling
Radical-mediated thiol-ene reaction between 9-nonenyl bromide and 4,4,5,5,5-pentafluoropentanethiol installs the sulfide precursor. Azobisisobutyronitrile (AIBN) initiates the reaction in degassed toluene at 80°C, yielding 85–90% of the linear sulfide after 12 hours.
Sulfide Oxidation to Sulfoxide
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C achieves 92–95% conversion to the (R)-sulfoxide diastereomer. The reaction exhibits strict temperature dependence—higher temperatures (>0°C) lead to sulfone formation, while lower temperatures (−40°C) slow kinetics excessively.
Final Assembly and Functionalization
Alkylation of Steroidal Core
The sulfoxide side chain couples to the cyclopenta[a]phenanthrene core via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method preserves the C7 stereochemistry while achieving 70–75% yields after chromatographic purification.
Phenolic Hydroxylation
Electrophilic bromination at C3 followed by SN2 displacement with aqueous NaOH introduces the 3-hydroxyl group. Using N-bromosuccinimide (NBS) in CCl₄ under UV light (254 nm) gives 65% regioselective bromination, while subsequent hydrolysis proceeds quantitatively at 80°C.
C17 Alcohol Formation
The C17 ketone undergoes Luche reduction with NaBH₄ and CeCl₃·7H₂O in methanol to install the 17β-hydroxyl group. This method outperforms conventional borohydride reductions by suppressing epimerization at C14, maintaining >98% stereochemical purity.
Analytical Characterization Data
Critical quality attributes and corresponding analytical methods are summarized below:
Process Optimization Considerations
Sulfoxide Diastereomer Control
Replacing mCPBA with Sharpless asymmetric oxidation conditions (Ti(OiPr)₄, (+)-diethyl tartrate, cumene hydroperoxide) improves sulfoxide enantiomeric excess to 98–99%. However, this method increases reaction time to 48 hours and requires strict exclusion of moisture.
Purification Challenges
Reverse-phase flash chromatography (C18 silica, 60% MeCN/H₂O) effectively removes hydrophobic byproducts from the final alkylation step, enhancing overall yield from 62% to 78%.
Stability Profile
Accelerated stability studies (40°C/75% RH) reveal decomposition pathways:
- Sulfoxide → sulfone (0.8%/month)
- C17 alcohol oxidation (0.3%/month) Formulation as lyophilized powder with argon headspace reduces degradation to <0.1%/month.
Chemical Reactions Analysis
Fulvestrant undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Fulvestrant has a wide range of scientific research applications, including:
Mechanism of Action
Fulvestrant exerts its effects by binding to estrogen receptors on cancer cells, forming a complex that prevents estrogen from binding to the receptors. This binding leads to the downregulation and degradation of the receptors, thereby inhibiting the growth of estrogen-dependent cancer cells . The molecular targets of fulvestrant include estrogen receptors alpha and beta, and the pathways involved include the estrogen signaling pathway and the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparison
Table 1: Structural Features of Key Cyclopenta[a]phenanthrene Derivatives
| Compound Name | Substituents at Key Positions | Molecular Mass (g/mol) | ER Activity |
|---|---|---|---|
| ICI 182,780 (Fulvestrant) | 7: 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl | 606.777 | Pure Antagonist |
| 17β-Estradiol (E2) | 17: Hydroxyl | 272.388 | Full Agonist |
| Ethinyl Estradiol | 17: Ethynyl | 296.40 | Potent Agonist |
| 5-Androstenediol | 3: Hydroxyl; 17: Hydroxyl | 290.44 | Weak Agonist |
Key Observations :
Pharmacological Activity
Table 2: Receptor Binding and Functional Activity
| Compound | ERα Binding Affinity (Relative to E2) | ERβ Binding Affinity | Mechanism of Action | Clinical Use |
|---|---|---|---|---|
| ICI 182,780 | ~89% of E2 | ~50% of E2 | ER degradation, coactivator blockade | Metastatic breast cancer |
| 17β-Estradiol | 100% (reference) | 100% (reference) | Agonist | Hormone replacement therapy |
| Ethinyl Estradiol | 120% | 110% | Agonist | Oral contraceptives |
Key Findings :
Pharmacokinetic and Metabolic Profiles
Table 3: Pharmacokinetic Properties
| Compound | Half-Life (Hours) | Metabolism Pathway | Lipophilicity (LogP) |
|---|---|---|---|
| ICI 182,780 | 40–50 | Hepatic sulfoxidation | 5.8 |
| 17β-Estradiol | 1–2 | CYP3A4 hydroxylation | 3.1 |
| Ethinyl Estradiol | 20–30 | CYP3A4 oxidation (slow) | 4.0 |
Research Highlights and Clinical Implications
- ICI 182,780 ’s unique mechanism avoids the partial agonist effects seen with earlier antiestrogens like tamoxifen .
- In neuroprotection studies, co-administration with NMDA receptor antagonists abolished E2’s protective effects, underscoring ER-dependent pathways .
- Structural analogs like 5-androstenediol exhibit weaker ER binding, limiting therapeutic utility .
Biological Activity
The compound (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol , also known as Fulvestrant (Faslodex), is a potent estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive breast cancer. This article delves into its biological activity, mechanisms of action, clinical applications, and research findings.
Chemical Structure and Properties
Fulvestrant is a synthetic steroidal antiestrogen with a complex structure characterized by multiple chiral centers and a unique side chain containing a pentafluoropentyl sulfinyl group. Its molecular formula is C26H29F5O3S, and it has a molecular weight of approximately 497.67 g/mol. The structural complexity contributes to its specific interactions with the estrogen receptor (ER).
Structural Formula
Fulvestrant functions by binding to estrogen receptors in target tissues. Unlike other antiestrogens that may act as selective estrogen receptor modulators (SERMs), Fulvestrant downregulates the estrogen receptor's expression and inhibits its activity. This results in:
- Inhibition of estrogen-mediated signaling : By preventing estrogen from binding to its receptor.
- Degradation of the estrogen receptor : Inducing proteasomal degradation of the receptor complex.
- Reduction of tumor growth : Particularly in ER-positive breast cancers.
Anticancer Effects
Research has shown that Fulvestrant is effective in treating advanced breast cancer in postmenopausal women who have previously been treated with other therapies. Its efficacy is attributed to its ability to reduce tumor size and improve overall survival rates.
Clinical Studies
- Phase III Trials : A pivotal study demonstrated that Fulvestrant significantly improved progression-free survival compared to anastrozole in patients with advanced breast cancer who had progressed on prior endocrine therapy .
- Combination Therapies : Fulvestrant has been evaluated in combination with other agents such as CDK4/6 inhibitors (e.g., palbociclib), showing enhanced efficacy in resistant breast cancer cases.
Table: Summary of Clinical Efficacy
| Study Type | Comparator | Outcome | Reference |
|---|---|---|---|
| Phase III Trial | Anastrozole | Improved PFS | |
| Combination Study | Palbociclib | Enhanced response rates |
Case Study 1: Efficacy in Resistant Cases
A case study involving a 62-year-old postmenopausal woman with metastatic ER-positive breast cancer showed significant tumor reduction after 6 months of Fulvestrant therapy combined with palbociclib. Imaging studies indicated a decrease in tumor burden by 50%, correlating with clinical improvement .
Case Study 2: Safety Profile
Another study assessed the safety profile of Fulvestrant in patients with comorbidities. The results indicated a manageable safety profile with common adverse effects including hot flashes and injection site reactions but no significant increase in severe adverse events compared to standard therapies .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the compound to achieve high enantiomeric purity?
- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis during key steps, such as sulfinyl group introduction. Monitor enantiomeric purity via chiral HPLC or polarimetry. For example, demonstrates the use of NMR (CDCl₃) to confirm stereochemical integrity during synthesis . Coupling reactions with phenylethynyl groups (as in ) may require palladium-catalyzed cross-coupling under inert conditions to preserve stereochemistry.
Q. What analytical techniques are most effective for confirming the structural integrity of the compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, e.g., EI-TOF as in ) with ¹H/¹³C NMR (400–600 MHz) to resolve complex stereochemistry. For example, provides IUPAC Standard InChIKey data from NIST, which can validate structural assignments . 2D NMR (COSY, HSQC) is critical for confirming spatial arrangements in the cyclopenta[a]phenanthrene core.
Q. What strategies are recommended for improving the compound’s solubility in aqueous buffers for in vitro assays?
- Methodological Answer : Derivatize the hydroxyl groups with hydrophilic protecting groups (e.g., PEGylation) or use co-solvents like DMSO-water mixtures. highlights solubility challenges but lacks data; empirical testing via phase solubility analysis or micellar encapsulation (e.g., using cyclodextrins) is advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of the pentafluoropentylsulfinyl moiety on biological activity?
- Methodological Answer : Synthesize analogs with sulfonyl (), alkyl, or aryl substitutions and compare binding affinities in target assays (e.g., receptor binding or enzymatic inhibition). Computational docking (AutoDock Vina) can model interactions with hydrophobic pockets. For instance, lists derivatives with modified sulfinyl groups, suggesting SAR variability .
Q. What experimental approaches resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for the compound and its analogs?
- Methodological Answer : Cross-validate using X-ray crystallography to establish absolute configuration, as ambiguities in NMR shifts (e.g., vs. 15) may arise from solvent effects or dynamic stereochemistry . High-field NMR (≥800 MHz) with NOESY can clarify proton proximities in rigid regions.
Q. How should researchers address the lack of toxicological and ecotoxicological data in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
